1H,6H-Perfluorohexane
CAS No.: 336-07-2
Cat. No.: VC3707990
Molecular Formula: C6H2F12
Molecular Weight: 302.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 336-07-2 |
|---|---|
| Molecular Formula | C6H2F12 |
| Molecular Weight | 302.06 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane |
| Standard InChI | InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H |
| Standard InChI Key | UYDBQWIWVMBDME-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
1H,6H-Perfluorohexane, also known by its systematic name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, is a partially fluorinated hydrocarbon with terminal hydrogen atoms. The compound has a linear carbon chain structure with twelve fluorine atoms substituting all hydrogen atoms except at the terminal positions.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers, as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Number | 336-07-2 |
| Molecular Formula | C₆H₂F₁₂ |
| Molecular Weight | 302.06100 g/mol |
| Exact Mass | 301.99600 |
| MDL Number | MFCD00155777 |
Physicochemical Properties
1H,6H-Perfluorohexane possesses distinctive physical and chemical properties that influence its behavior in various applications and environmental contexts.
Physical State and Appearance
The compound exists as a clear liquid at standard temperature and pressure, with properties that distinguish it from both conventional hydrocarbons and fully fluorinated compounds .
Thermodynamic and Physical Properties
Key physical properties have been experimentally determined and are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 84°C | |
| Density | 1.557 g/cm³ | |
| Flash Point | 16.4°C | |
| LogP | 4.05780 | |
| Index of Refraction | 1.258 |
These properties reflect the compound's unique electronic structure resulting from the high electronegativity of fluorine atoms and their influence on intermolecular forces.
Spectroscopic Characteristics
Spectroscopic data provides valuable insights into the structural configuration and electronic properties of 1H,6H-perfluorohexane.
Nuclear Magnetic Resonance (NMR) Profile
The compound exhibits distinctive NMR signals that confirm its structure:
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¹H-NMR (500 MHz, CDCl₃): The terminal hydrogen atoms produce a characteristic triplet of triplets (tt) signal at approximately 6.05 ppm .
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¹⁹F-NMR (470 MHz, CDCl₃): The difluoromethylene groups demonstrate characteristic signals at approximately -124, -129, and other regions, corresponding to the fluorine atoms in different positions along the carbon chain .
These spectroscopic features make 1H,6H-perfluorohexane particularly useful as an internal standard in various analytical applications.
Applications and Utilization
Analytical Chemistry Applications
1H,6H-Perfluorohexane has found specialized applications in analytical chemistry:
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Internal Standard for NMR Studies: The compound has been employed as an internal standard in NMR studies, particularly in the analysis of complex organic compounds including stilbazoles and dihalotetrafluorobenzene derivatives. Its well-defined NMR signals at predictable chemical shifts make it valuable for quantitative measurements .
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Reference Material: Its distinctive spectroscopic profile allows it to serve as a reference material in various analytical techniques.
| Classification | Details |
|---|---|
| Hazard Category | Xi (Irritant) |
| Skin Effects | Category 2 (Causes skin irritation) |
| Eye Effects | Category 2 (Causes serious eye irritation) |
| Organ Toxicity | Category 3 (May cause respiratory irritation) |
These classifications are based on standardized toxicological assessments and regulatory frameworks .
Hazard Statements
Specific hazard statements associated with the compound include:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
To mitigate potential hazards, the following precautionary measures are recommended:
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P264: Wash thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P332+P313: If skin irritation occurs: Get medical advice/attention
-
P337+P313: If eye irritation persists: Get medical advice/attention
Laboratory personnel should ensure appropriate ventilation when handling the compound and follow standard laboratory safety protocols for irritants.
| Quantity | Price |
|---|---|
| 1g | 114.00 € |
| 5g | 199.00 € |
These prices reflect the specialized nature of the compound and its limited production volume .
Regulatory and Trade Classification
For international trade and regulatory purposes, the compound carries the following classifications:
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HS Code: 2903399090 (Brominated, fluorinated or iodinated derivatives of acyclic hydrocarbons)
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VAT: 17.0%
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Tax rebate rate: 13.0%
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MFN tariff: 5.5%
Research Applications in Material Science
Utility in Supramolecular Chemistry
Evidence from the literature suggests applications in supramolecular chemistry studies. In particular, the compound has been utilized in investigations involving alkoxystilbazoles and 1,4-diiodotetrafluorobenzene, where it served as an internal standard for quantitative determinations of molecular ratios .
Quantitative Analysis Methodology
A specific methodology employing 1H,6H-perfluorohexane as an internal standard has been documented:
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The triplet of triplets signal at 6.05 ppm (corresponding to the terminal hydrogens) is assigned an integral value of 2
-
The peaks corresponding to methyl groups in the analyte molecules are then integrated
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The acquired value is divided by the number of protons in the methyl group
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This approach enables accurate determination of stilbazole:dihalotetrafluorobenzene ratios
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